molecular formula C26H29ClN4O4 B11186831 2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one

2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one

Cat. No.: B11186831
M. Wt: 497.0 g/mol
InChI Key: QTQYKGVTKHMEIX-UHFFFAOYSA-N
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Description

2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethyl group, a methoxyphenyl piperazine moiety, and a dihydropyrimidinone core.

Preparation Methods

The synthesis of 2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the dihydropyrimidinone core, followed by the introduction of the chlorophenyl, hydroxyethyl, and methoxyphenyl piperazine groups. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as the use of catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-3-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The chlorophenyl and methoxyphenyl piperazine groups may interact with receptors or enzymes, modulating their activity. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The dihydropyrimidinone core may play a role in stabilizing the compound’s interactions with its targets.

Properties

Molecular Formula

C26H29ClN4O4

Molecular Weight

497.0 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-(2-hydroxyethyl)-3-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one

InChI

InChI=1S/C26H29ClN4O4/c1-18-23(10-15-32)26(34)31(25(28-18)19-4-3-5-20(27)16-19)17-24(33)30-13-11-29(12-14-30)21-6-8-22(35-2)9-7-21/h3-9,16,32H,10-15,17H2,1-2H3

InChI Key

QTQYKGVTKHMEIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC(=CC=C2)Cl)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)CCO

Origin of Product

United States

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